molecular formula C16H18N2O3 B1439863 tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate CAS No. 1263063-14-4

tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Cat. No. B1439863
CAS RN: 1263063-14-4
M. Wt: 286.33 g/mol
InChI Key: XVZYKUUYTNMBIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate can be analyzed using various spectroscopic techniques. For instance, FTIR-ATR can be used to identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The predicted boiling point of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is 428.4±35.0 °C, and its predicted density is 1.13±0.1 g/cm3 . The pKa is predicted to be -1.85±0.10 .

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research has shown that molecules similar to tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate are involved in forming hydrogen-bonded supramolecular structures. For instance, compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked through hydrogen bonds, forming chain structures and contributing to the understanding of molecular interactions and frameworks (Portilla et al., 2007).

Potential Antitumor Applications

Studies have synthesized compounds structurally related to tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, exploring their potential as antitumor agents. This includes the synthesis of benzimidazoles that have shown activity against various cancer cell lines, indicating the significance of these compounds in medicinal chemistry and oncology research (Abonía et al., 2011).

Role as an Intermediate in Drug Synthesis

Tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate and its derivatives play an important role as intermediates in the synthesis of various drugs. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is an intermediate in synthesizing mTOR targeted PROTAC molecules, highlighting its importance in the development of new pharmaceuticals (Zhang et al., 2022).

Fluorescent Sensing Applications

Research into imidazole derivatives related to tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate has led to the development of luminescent sensors for detecting ions like cyanide and mercury. This demonstrates the compound's utility in environmental monitoring and analytical chemistry (Emandi et al., 2018).

Small Molecule Fixation

The compound's analogs have been used in studies focusing on small molecule fixation. For example, a bifunctional frustrated Lewis pair involving a similar pyrazole compound has been employed for fixing molecules like carbon dioxide, contributing to research in environmental chemistry and sustainable technologies (Theuergarten et al., 2012).

Safety and Hazards

Tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

tert-butyl 2-(3-formyl-5-methylpyrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZYKUUYTNMBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138712
Record name Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

CAS RN

1263063-14-4
Record name Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263063-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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